

# Spectroscopic Analysis of 2-Thiopheneacetyl Chloride: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *2-Thiopheneacetyl chloride*

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This guide provides a comprehensive overview of the spectroscopic data for **2-Thiopheneacetyl chloride** (CAS No: 39098-97-0), a key intermediate in the synthesis of various pharmaceuticals, including cephalosporin antibiotics.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

## Chemical and Physical Properties

**2-Thiopheneacetyl chloride** is a clear yellow to dark brown liquid.[1][2] It is an organic compound featuring a thiophene ring with an acetyl chloride functional group.[3] This reactive acyl chloride is insoluble in and reacts with water, and is sensitive to moisture.[1][2]

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClOS[1][4][5][6][7][8]
Molecular Weight	160.62 g/mol [4][6][7][9]
Density	1.303 g/mL at 25 °C[4][9]
Boiling Point	105-106 °C at 22 mmHg[4][10]
Refractive Index	n <sub>20/D</sub> 1.551[4][9]

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

For **2-Thiopheneacetyl chloride**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide characteristic signals corresponding to the protons and carbons in its unique structure.

## $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of an acyl chloride will typically show protons adjacent to the carbonyl group in the range of 2.0-3.0 ppm. The protons on the thiophene ring will appear in the aromatic region.

Specific spectral data for **2-Thiopheneacetyl chloride** was not found in the search results. The following is a predicted spectrum based on the analysis of similar structures.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.3	s	2H	-CH <sub>2</sub> -
~7.0	dd	1H	Thiophene H4
~7.2	d	1H	Thiophene H3
~7.5	d	1H	Thiophene H5

## $^{13}\text{C}$ NMR Spectral Data

The carbonyl carbon of an acyl chloride is typically observed in the range of 160-180 ppm.

A  $^{13}\text{C}$  NMR spectrum is available for **2-Thiopheneacetyl chloride** from a commercial source, though specific peak assignments were not detailed in the search results.[\[2\]](#)

Chemical Shift (ppm)	Assignment
~45	-CH <sub>2</sub> -
~126-135	Thiophene C3, C4, C5
~138	Thiophene C2
~168	C=O

## Experimental Protocol for NMR Spectroscopy

### Sample Preparation:

- A sample of **2-Thiopheneacetyl chloride** (typically 5-25 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- The concentration is typically in the range of 0.3-0.5 mM for optimal signal intensity.[\[11\]](#)
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shifts to 0 ppm.

### Data Acquisition:

- The NMR tube is placed in the spectrometer.
- For <sup>1</sup>H NMR, the instrument is typically set to a frequency of 300 MHz or higher.
- For <sup>13</sup>C NMR, a frequency of 75 MHz or higher is common.
- The spectra are acquired by pulsing the sample with radiofrequency waves and recording the resulting free induction decay (FID), which is then Fourier transformed to obtain the spectrum.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The acyl chloride group and the thiophene ring have characteristic absorption bands.

## IR Spectral Data

The most prominent feature in the IR spectrum of an acyl chloride is the strong carbonyl (C=O) stretching absorption, which appears at a high frequency.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1800	Strong	C=O stretch of the acyl chloride
~3100	Medium	C-H stretch of the thiophene ring
~1400-1500	Medium	C=C stretching of the thiophene ring
~700-800	Strong	C-S stretch of the thiophene ring

A conforming infrared spectrum is noted as a quality control parameter by a commercial supplier.[\[12\]](#)

## Experimental Protocol for IR Spectroscopy

Sample Preparation (Neat Liquid):

- As **2-Thiopheneacetyl chloride** is a liquid, the most straightforward method is to prepare a neat sample.[\[13\]](#)
- A drop of the liquid is placed on the surface of a polished salt plate (e.g., NaCl or KBr).[\[13\]](#) [\[14\]](#)
- A second salt plate is placed on top to create a thin liquid film between the plates.[\[13\]](#)[\[14\]](#) Care should be taken to avoid trapping air bubbles.[\[15\]](#)
- The "sandwich" is then mounted in the spectrometer's sample holder.[\[13\]](#)[\[14\]](#)
- Water should be avoided as a solvent as it can dissolve the salt plates and obscure the spectrum.[\[16\]](#)

### Data Acquisition:

- The sample holder is placed in the IR beam of the spectrometer.
- A background spectrum (of the empty salt plates) is typically run first and subtracted from the sample spectrum.
- The spectrum is recorded, usually over the range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

## MS Spectral Data

The mass spectrum of **2-Thiopheneacetyl chloride** will show the molecular ion peak and characteristic fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.[17]

<b>m/z</b>	<b>Relative Intensity</b>	<b>Assignment</b>
160/162	~3:1 ratio	$[\text{M}]^+$ , Molecular ion peak (presence of $^{35}\text{Cl}$ and $^{37}\text{Cl}$ isotopes)
125	High	$[\text{M-Cl}]^+$ , Loss of chlorine
97	Base Peak	$[\text{C}_4\text{H}_3\text{S-CH}_2]^+$ , Thienylmethyl cation[2]
45	High	$[\text{C}_2\text{H}_2\text{S}]^+$ , Fragment of the thiophene ring

The NIST Mass Spectrometry Data Center reports a GC-MS spectrum with the top peak at  $m/z$  97 and the second highest at  $m/z$  160.[2]

## Experimental Protocol for Mass Spectrometry

### Sample Introduction and Ionization:

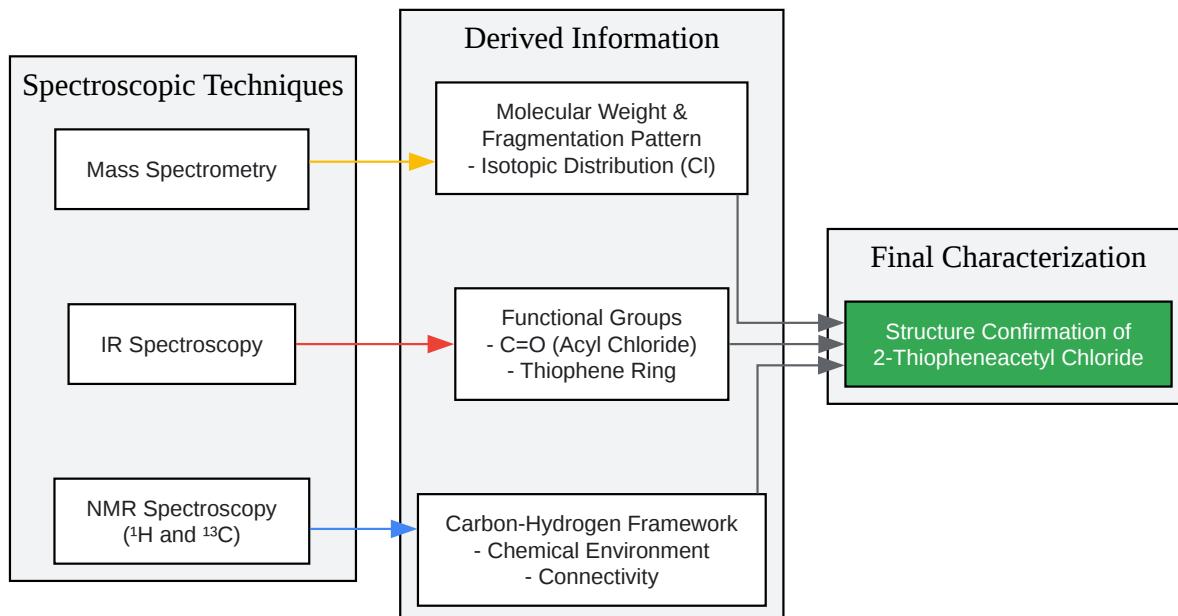
- For a volatile compound like **2-Thiopheneacetyl chloride**, the sample is typically introduced via a gas chromatograph (GC-MS) or a heated direct insertion probe.[18][19]
- Electron Ionization (EI) is a hard ionization technique often used.[20] In EI, a beam of high-energy electrons bombards the gaseous sample molecules.[18]
- This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ( $[M]^+$ ).[18] The excess energy leads to fragmentation, which provides structural information.[20]

### Mass Analysis and Detection:

- The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion, generating the mass spectrum.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2-Thiopheneacetyl chloride**.



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